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Executive Summary
Centrosomal Protein 120kDa (CEP120) is a critical regulator of centriole biogenesis, a process

intrinsically linked to cell cycle progression. This technical guide provides an in-depth analysis

of CEP120's multifaceted role, focusing on its impact on centriole duplication, pericentriolar

material (PCM) regulation, and its interplay with key cell cycle signaling pathways. While

traditionally known for its essential function in centriole assembly and elongation during S-

phase, emerging evidence also points to a crucial inhibitory role in quiescent cells, preventing

premature centriole maturation. Dysregulation of CEP120 function is associated with

ciliopathies and has been implicated in tumorigenesis, highlighting its importance in

maintaining cellular homeostasis. This document synthesizes current quantitative data, details

relevant experimental protocols, and visualizes the known signaling and experimental

workflows to provide a comprehensive resource for professionals in the field.

Introduction
The centrosome, the primary microtubule-organizing center in animal cells, consists of a pair of

centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). The

duplication of centrosomes is tightly coordinated with the cell cycle, ensuring that a bipolar

spindle is formed during mitosis for accurate chromosome segregation. CEP120 has been

identified as a key player in this process. It is a 120 kDa centrosomal protein that is essential

for centriole duplication, assembly, and elongation.[1][2][3]
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CEP120 exhibits dynamic localization throughout the cell cycle. It is preferentially enriched on

the daughter centriole in G0/G1 and becomes enriched on newly forming procentrioles during

S-phase.[1][4] This asymmetric localization is critical for its function. Depletion of CEP120 leads

to a failure in procentriole formation during S-phase, resulting in a progressive loss of centrioles

over subsequent cell divisions.[1][4] In quiescent (G0) cells, CEP120 takes on an inhibitory

role, preventing the untimely accumulation of PCM on the daughter centriole.[1][5] This guide

explores these functions in detail, presenting the quantitative effects of CEP120 modulation on

cell cycle parameters and centrosomal protein composition.

Quantitative Data on CEP120's Impact
The functional significance of CEP120 is underscored by the quantitative changes observed

upon its depletion. These effects span cell cycle phase distribution, centriole number, and the

composition of the pericentriolar material.

Effects on Cell Cycle Phase Distribution
Studies in mouse embryonic fibroblasts (MEFs) have shown that while CEP120 is critical for S-

phase events (centriole duplication), its depletion in quiescent cells does not significantly alter

the overall cell cycle profile. However, in specific proliferating cell types, its loss can lead to

mitotic delays.

Table 1: Cell Cycle Phase Distribution in Quiescent MEFs After CEP120 Depletion[5]
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Cell Line Condition
% G0/G1
Phase

% S Phase % G2/M Phase

MEF Control siRNA 85.3% 8.2% 6.5%

MEF Cep120 siRNA 86.1% 7.9% 6.0%

Data from FACS

analysis of

serum-starved

MEFs 48 hours

post-transfection.

No significant

differences were

observed.

In contrast, conditional deletion of Cep120 in proliferating kidney stromal progenitors results in

a marked increase in the G2/M population, indicating a delay in mitotic progression.[6]

Effects on Centriole Number
The primary and most dramatic effect of CEP120 depletion in cycling cells is a failure in

centriole duplication, leading to a progressive loss of centrioles.

Table 2: Quantification of Centriole Number in Cycling Cells After CEP120 Depletion[4][5]
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Cell Line Condition
% Cells
with 0
Centrioles

% Cells
with 1
Centriole

% Cells
with 2
Centrioles

% Cells
with >2
Centrioles

MEF

Control

shRNA (Day

9)

0% 2% 85% 13%

MEF

Cep120

shRNA (Day

9)

35% 55% 10% 0%

MEF
Control

siRNA (48h)
1% 11% 78% 10%

MEF
Cep120

siRNA (48h)
15% 65% 18% 2%

Data

compiled

from studies

using both

shRNA-

mediated

stable

knockdown

and transient

siRNA-

mediated

depletion.

Effects on Pericentriolar Material (PCM) Composition
In quiescent cells, CEP120 acts as a gatekeeper for PCM accumulation, particularly at the

daughter centriole. Its depletion leads to a significant increase in the centrosomal levels of

several key PCM components, while others, like γ-tubulin, remain unaffected.

Table 3: Fold Change in Centrosomal PCM Protein Levels After CEP120 Depletion in

Quiescent MEFs[5]
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PCM Protein
Overall
Centrosomal Fold
Increase

Fold Increase at
Mother Centriole

Fold Increase at
Daughter Centriole

Pericentrin ~2.5x ~1.5x ~4.0x

Cdk5Rap2 ~6.0x ~2.0x ~8.0x

Ninein ~4.0x ~3.0x ~6.0x

Cep170 ~4.0x ~4.0x ~3.5x

γ-Tubulin No Significant Change No Significant Change No Significant Change

Fold change is

calculated based on

normalized

fluorescence intensity

from quantitative

immunofluorescence

microscopy compared

to control siRNA-

treated cells.

Signaling Pathways and Molecular Interactions
CEP120's function in cell cycle progression is mediated through its interaction with other

proteins and its role in specific signaling pathways, primarily related to centriole duplication and

maturation.

The Centriole Duplication Pathway
CEP120 is a crucial component of the machinery that drives centriole elongation. Its function is

closely linked with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication, and

CPAP (SAS-4), another key elongation factor.[2][7] More recent evidence from gastric cancer

models suggests that CEP120 may regulate centrosome amplification by stabilizing PLK4. This

occurs through a mechanism where CEP120 promotes the expression of the deubiquitinase

USP54, which in turn deubiquitinates and stabilizes PLK4, preventing its degradation by the

proteasome.[8]
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Diagram 1: CEP120 in the Centriole Duplication Pathway.

Inhibition of Daughter Centriole Maturation in
Quiescence
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In non-dividing (G0) cells, CEP120 prevents the premature maturation of the daughter

centriole. It achieves this by limiting the recruitment of PCM components like Pericentrin and

Cdk5Rap2.[5] The loss of CEP120 leads to excessive PCM accumulation, increased

microtubule nucleation, and subsequent defects in the formation of the primary cilium, a key

sensory organelle. This inhibitory function is relieved at the G1/S transition, allowing the

daughter centriole to mature and begin the duplication process.[4] This regulatory role is

distinct from the PCM recruitment that occurs at the G2/M transition, which is primarily driven

by the kinase Plk1.[1]
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Diagram 2: CEP120's Inhibitory Role in Quiescence.

Key Experimental Protocols
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This section provides detailed methodologies for foundational experiments used to study

CEP120's role in cell cycle progression.

siRNA-mediated Depletion of CEP120
This protocol describes the transient knockdown of CEP120 in cultured mammalian cells, a

common method to study its loss-of-function phenotype.

Materials:

Mammalian cells (e.g., MEFs, RPE-1, U2OS)

Complete growth medium (e.g., DMEM with 10% FBS)

Opti-MEM I Reduced Serum Medium

siRNA targeting CEP120 (and non-targeting control siRNA)

Lipofectamine RNAiMAX transfection reagent

6-well tissue culture plates

Procedure:

Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will

result in 30-50% confluency at the time of transfection.

siRNA-Lipid Complex Preparation (per well): a. In tube A, dilute 20-50 pmol of siRNA

(CEP120 or control) into 100 µL of Opti-MEM. b. In tube B, dilute 5 µL of Lipofectamine

RNAiMAX into 100 µL of Opti-MEM. c. Combine the contents of tube A and tube B. Mix

gently by pipetting and incubate for 15 minutes at room temperature to allow complexes to

form.

Transfection: a. Aspirate the culture medium from the cells. b. Add 800 µL of fresh, antibiotic-

free complete growth medium to each well. c. Add the 200 µL siRNA-lipid complex mixture

dropwise to each well. d. Gently rock the plate to ensure even distribution.
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Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Cells can be

harvested for analysis (e.g., Western blot, immunofluorescence, FACS) 48-72 hours post-

transfection.

Day 1:
Seed cells (30-50%
confluency next day)

Day 2:
Prepare siRNA-lipid

complexes in Opti-MEM
(15 min incubation)

24h Add complexes to cells
in fresh medium Incubate 48-72 hours

Harvest cells for
downstream analysis

(WB, IF, FACS)

Click to download full resolution via product page

Diagram 3: Workflow for siRNA-mediated Depletion.

Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the distribution of cells in different phases of the cell cycle

based on their DNA content.

Materials:

Transfected or control cells from a 6-well plate

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

FACS tubes

Flow cytometer

Procedure:

Cell Harvest: a. Aspirate medium and wash cells with PBS. b. Add 0.5 mL of Trypsin-EDTA

and incubate for 3-5 minutes at 37°C to detach cells. c. Neutralize trypsin with 1 mL of
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complete medium and transfer the cell suspension to a 1.5 mL microfuge tube. d. Pellet cells

by centrifugation at 300 x g for 5 minutes.

Fixation: a. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

Centrifuge again. b. Resuspend the pellet in the residual PBS. c. While vortexing gently, add

1 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at 4°C for at least 2 hours

(or overnight).

Staining: a. Pellet the fixed cells by centrifugation at 500 x g for 5 minutes. b. Discard the

ethanol and wash the pellet with 1 mL of PBS. c. Resuspend the pellet in 0.5 mL of PI

staining solution. d. Incubate in the dark at room temperature for 30 minutes.

Analysis: Transfer the cell suspension to a FACS tube. Analyze the DNA content using a flow

cytometer. Gate the populations corresponding to G0/G1 (2n DNA), S (>2n to <4n DNA), and

G2/M (4n DNA) phases.

Quantitative Immunofluorescence of Centrosomal
Proteins
This protocol allows for the visualization and quantification of protein levels specifically at the

centrosome.

Materials:

Cells grown on glass coverslips

PBS

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer (0.2% Triton X-100 in PBS)

Blocking Buffer (5% Bovine Serum Albumin in PBS)

Primary antibodies (e.g., rabbit anti-Pericentrin, mouse anti-γ-tubulin)

Fluorescently-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse

Alexa Fluor 594)
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DAPI solution

Mounting medium

Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)

Procedure:

Fixation: a. Wash cells on coverslips twice with PBS. b. Fix with 4% PFA for 15 minutes at

room temperature. c. Wash three times with PBS for 5 minutes each.

Permeabilization & Blocking: a. Permeabilize cells with Permeabilization Buffer for 10

minutes. b. Wash three times with PBS. c. Block with Blocking Buffer for 1 hour at room

temperature.

Antibody Incubation: a. Dilute primary antibodies in Blocking Buffer. b. Invert coverslips onto

a drop of the primary antibody solution on parafilm in a humidified chamber. c. Incubate

overnight at 4°C. d. The next day, wash coverslips three times with PBS for 5 minutes each.

e. Dilute fluorescently-conjugated secondary antibodies in Blocking Buffer. f. Incubate with

secondary antibodies for 1 hour at room temperature in the dark. g. Wash three times with

PBS for 5 minutes each in the dark.

Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Rinse briefly in PBS. c.

Mount the coverslip onto a glass slide using mounting medium. d. Image using a

fluorescence or confocal microscope.

Quantification (using ImageJ/Fiji): a. Open the image and split the channels. b. Identify

centrosomes based on γ-tubulin or another centriolar marker. c. Draw a region of interest

(ROI) of a fixed size around each centrosome. d. Measure the integrated density within the

ROI for the protein of interest (e.g., Pericentrin). e. Measure the mean fluorescence of a

background region near the centrosome. f. Calculate the corrected total cell fluorescence

(CTCF) = Integrated Density – (Area of ROI * Mean background fluorescence). g. Normalize

the CTCF values of the protein of interest to a control condition.

Conclusion and Future Directions
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CEP120 is an indispensable protein for the maintenance of centrosome number and function,

thereby playing a pivotal role in cell cycle progression. Its primary function in cycling cells is to

facilitate centriole duplication and elongation during S-phase, a process it coordinates with

CPAP and is linked to the stability of the master kinase PLK4. In a striking functional duality,

CEP120 acts as a crucial inhibitor of premature daughter centriole maturation in quiescent

cells, safeguarding cellular homeostasis and proper ciliogenesis.

While its role in centriole biogenesis is well-established, the precise mechanisms of its

regulation by the core cell cycle machinery, such as Cdk1 and Aurora kinases, remain to be

fully elucidated. Direct phosphorylation of CEP120 by these kinases has not been consistently

demonstrated in large-scale proteomic screens, suggesting a more complex regulatory network

may be at play. Future research should focus on identifying the upstream signals that govern

CEP120's cell cycle-dependent localization and function. Understanding these regulatory

networks will not only provide deeper insights into the fundamental process of cell division but

may also unveil novel therapeutic targets for ciliopathies and cancers associated with

centrosome abnormalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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